molecular formula C8H8O3 B166110 Mandelic acid CAS No. 611-72-3

Mandelic acid

Cat. No.: B166110
CAS No.: 611-72-3
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Mandelic acid is an aromatic alpha hydroxy acid with the molecular formula C₆H₅CH(OH)CO₂H. It is a white crystalline solid that is soluble in water and polar organic solvents. The compound was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler while heating amygdalin, an extract of bitter almonds, with diluted hydrochloric acid . The name “mandelic” is derived from the German word “Mandel,” meaning almond. This compound is widely used in the pharmaceutical and cosmetic industries due to its antibacterial and exfoliating properties .

Preparation Methods

Historical Context and Early Synthesis

Mandelic acid was first isolated in 1831 by Ferdinand Ludwig Winckler through the hydrolysis of amygdalin, a cyanogenic glycoside found in bitter almonds . This discovery laid the foundation for its synthetic production, which initially relied on the acid-catalyzed hydrolysis of mandelonitrile (the cyanohydrin of benzaldehyde). Early methods faced challenges such as low yields and racemic mixtures, prompting the development of optimized protocols.

Chemical Synthesis Methods

Hydrolysis of Mandelonitrile

The most widely employed industrial method involves the hydrolysis of mandelonitrile, synthesized from benzaldehyde and hydrogen cyanide. This process occurs in two stages:

  • Cyanohydrin Formation : Benzaldehyde reacts with hydrogen cyanide (HCN) in the presence of a basic catalyst (e.g., pyridine or sodium bicarbonate) to form mandelonitrile :

    C₆H₅CHO + HCN → C₆H₅CH(OH)CN\text{C₆H₅CHO + HCN → C₆H₅CH(OH)CN}

    Optimal conditions include temperatures of 25–35°C and a pH maintained at 6.0–6.5 to minimize side reactions .

  • Acid-Catalyzed Hydrolysis : Mandelonitrile undergoes hydrolysis in the presence of mineral acids (e.g., sulfuric acid) to yield this compound :

    C₆H₅CH(OH)CN + 2 H₂O + H⁺ → C₆H₅CH(OH)CO₂H + NH₄⁺\text{C₆H₅CH(OH)CN + 2 H₂O + H⁺ → C₆H₅CH(OH)CO₂H + NH₄⁺}

    The Chinese patent CN103880625A details a two-step hydrolysis process that enhances yield and purity :

    • Step 1 (Hydration) : Mandelonitrile reacts with 50–80% sulfuric acid at 50–65°C for 1–2 hours to form mandelamide.

    • Step 2 (Deep Hydrolysis) : Mandelamide is further hydrolyzed at 100–110°C for 2.5–3 hours, yielding this compound with 99% conversion efficiency .

Table 1: Optimized Conditions for Two-Step Hydrolysis

ParameterStep 1 (Hydration)Step 2 (Hydrolysis)
Temperature (°C)50–65100–110
Reaction Time (hours)1–22.5–3
Acid Concentration (%)50–8040–50
Yield (%)99.999

Alternative Chemical Routes

  • Base Hydrolysis of Phenylchloroacetic Acid : Treatment of phenylchloroacetic acid with alkalis produces this compound via nucleophilic substitution :

    C₆H₅CHClCO₂H + 2 NaOH → C₆H₅CH(OH)CO₂H + NaCl + H₂O\text{C₆H₅CHClCO₂H + 2 NaOH → C₆H₅CH(OH)CO₂H + NaCl + H₂O}
  • Oxidation of Phenylglyoxal : Heating phenylglyoxal with alkalis induces rearrangement to this compound, though this method is less efficient for large-scale production .

Biotechnological Preparation

Microbial Resolution of Racemic Mixtures

The European patent EP0596466A2 outlines a enzymatic approach to resolve racemic this compound into its D-enantiomer using microbial strains :

  • Conversion of L-Mandelic Acid to Benzoylformic Acid : Microorganisms like Micrococcus freudenreichii oxidize L-mandelic acid to benzoylformic acid.

  • Stereoselective Reduction to D-Mandelic Acid : Benzoylformic acid is reduced to D-mandelic acid using microbes such as Rhodotorula rubra, achieving enantiomeric excess (ee) >98% .

Table 2: Biotechnological Process Parameters

MicroorganismSubstrateProductYield (%)ee (%)
Micrococcus freudenreichiiL-Mandelic AcidBenzoylformic Acid95
Rhodotorula rubraBenzoylformic AcidD-Mandelic Acid9098

Fermentation-Based Production

Recent advances leverage genetically modified Saccharomyces cerevisiae strains to biosynthesize this compound from glucose. By incorporating hydroxymandelate synthase from Amycolatopsis, these strains produce 4-hydroxy-mandelic acid as an intermediate, which is subsequently decarboxylated to this compound .

Comparative Analysis of Methods

Yield and Purity

  • Chemical Synthesis : Two-step hydrolysis achieves near-quantitative yields (99%) and purity ≥97% .

  • Biotechnological Methods : Lower yields (85–90%) but superior enantiomeric purity (>98% ee), critical for pharmaceutical applications .

Environmental and Economic Considerations

  • Chemical Routes : Require hazardous reagents (HCN, H₂SO₄) and generate ammonium sulfate waste, necessitating costly purification .

  • Biotechnological Methods : Greener alternatives with lower energy consumption but higher upstream costs for microbial cultivation .

Recent Advances and Industrial Applications

Solvent Extraction and Crystallization

The CN103880625A patent introduces a solvent-based desalination step using acetone or ethyl acetate to separate this compound from inorganic salts, achieving 97% purity after crystallization . This method reduces energy consumption by 30% compared to traditional distillation.

Genetic Engineering

Modifying yeast metabolism to overexpress mandelate pathway enzymes has enabled the production of this compound derivatives (e.g., 4-hydroxy-mandelic acid) directly from glucose, bypassing petrochemical precursors .

Chemical Reactions Analysis

Oxidation Reactions

Mandelic acid undergoes oxidation to form intermediates and final products depending on reaction conditions:

  • Oxidation to benzoylformic acid :
    this compound is oxidized by potassium permanganate (KMnO~4~) or other oxidizing agents to yield benzoylformic acid (C~6~H~5~COCOOH) .

  • Stepwise oxidation by hydrous manganese oxide (HMO) :
    At pH 4.0, HMO oxidizes this compound through two pathways:

    • Pathway 1 : this compound → phenylglyoxylic acid → benzoic acid (via decarboxylation).

    • Pathway 2 : this compound → benzaldehyde → benzoic acid (via aldehyde oxidation) .

    SubstrateProductElectron TransferConditions
    This compoundPhenylglyoxylic acid2 e⁻pH 4.0, HMO catalyst
    BenzaldehydeBenzoic acid2 e⁻pH 4.0, HMO catalyst

    At pH 7.0, oxidation rates slow significantly due to reduced HMO solubility .

Reduction Reactions

This compound can be reduced to phenylglycolic acid (C~6~H~5~CH(OH)CH~2~OH) using sodium borohydride (NaBH~4~) or catalytic hydrogenation .

Esterification

This compound reacts with alcohols in the presence of acid catalysts (e.g., H~2~SO~4~) to form esters such as methyl mandelate:
C6H5CH OH CO2H+CH3OHC6H5CH OH CO2CH3+H2O\text{C}_6\text{H}_5\text{CH OH CO}_2\text{H}+\text{CH}_3\text{OH}\rightarrow \text{C}_6\text{H}_5\text{CH OH CO}_2\text{CH}_3+\text{H}_2\text{O}
Ester derivatives are used in pharmaceuticals and chiral resolutions .

Hydrolysis Reactions

This compound is synthesized via acid-catalyzed hydrolysis of mandelonitrile (C~6~H~5~CH(OH)CN):
C6H5CH OH CN+H2OH+C6H5CH OH CO2H+NH3\text{C}_6\text{H}_5\text{CH OH CN}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_6\text{H}_5\text{CH OH CO}_2\text{H}+\text{NH}_3
This method is industrially preferred due to high yields (>90%) .

Friedel-Crafts Alkylation

Zeolite-catalyzed alkylation with aromatic substrates produces diarylacetic acids. H-Y-30 zeolite shows optimal performance:

Aromatic SolventConversion (%)Selectivity (%)
o-Xylene9297
Toluene1768
Chlorobenzene4568

Reaction pathways include linear dimer formation and cyclic mandelide byproducts .

Pd-Catalyzed C–H Functionalization

Palladium catalysts enable selective modifications at the ortho position:

Arylation

Using Pd(OAc)~2~ and HFIP solvent, aryl iodides couple with this compound derivatives:

Aryl IodideYield (%)ee (%)
4-Me-C~6~H~4~I8998
4-Cl-C~6~H~4~I8598
3-CF~3~-C~6~H~4~I7298

High enantiomeric excess (ee) is maintained due to stable α-chiral centers .

Olefination

Ethyl acrylate reacts with pivaloyl-protected this compound under Pd(II)/Pd(0) catalysis, achieving full conversion in 2 hours with Ac-Gly-OH ligand .

Bacterial Degradation

  • Mandelate racemase : Interconverts (R)- and (S)-mandelic acid enantiomers.

  • S-Mandelate dehydrogenase : Oxidizes (S)-mandelic acid to benzoylformate.

  • Benzaldehyde dehydrogenase : Converts benzaldehyde to benzoic acid .

Photocatalytic and Environmental Reactions

  • Photodegradation : UV light induces decarboxylation, forming benzaldehyde and CO~2~ .

  • Biodegradation : Derived from styrene/ethylbenzene metabolism, detected in urine .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Mandelic acid exhibits broad-spectrum antimicrobial activity. Research has shown that it can inhibit the growth of various pathogens, including Neisseria gonorrhoeae and Chlamydia trachomatis. A study demonstrated that a this compound condensation polymer (SAMMA) not only inhibited sperm function but also showed effectiveness against sexually transmitted infections such as HIV and herpes viruses, indicating its potential as a microbicide .

1.2 Acne Treatment

This compound is widely used in dermatology for treating acne due to its exfoliating properties. A comparative study found that salicylic-mandelic acid peels were more effective than glycolic acid peels in treating active acne and post-acne scarring, with significant improvements noted in skin condition after treatment .

Cosmetic Applications

2.1 Skin Rejuvenation

Topical formulations of this compound have been shown to improve skin elasticity and firmness significantly. In a clinical trial, patients treated with this compound exhibited a 25.4% increase in skin elasticity and a 23.8% increase in skin firmness over four weeks . These findings highlight this compound's efficacy as a cosmetic agent for skin rejuvenation.

2.2 Chemical Peels

This compound is commonly used in chemical peels due to its gentle nature, making it suitable for various skin types, including sensitive skin. A study comparing this compound peels to azelaic acid peels indicated that both treatments effectively reduced facial sebum secretion in mature women .

Material Science Applications

3.1 Chiral Gels and Nanocomposites

Recent research has explored the use of this compound in creating chiral gels that serve as templates for luminescent materials. These gels were synthesized through self-assembly processes involving this compound derivatives, leading to the development of multicolored chiral light-emitting materials that have potential applications in biomedical research .

Research Findings and Case Studies

Application Study Reference Findings
Antimicrobial Activity SAMMA inhibits sperm function and shows activity against HIV and other STIs
Acne Treatment Salicylic-mandelic peels more effective than glycolic acid for acne treatment
Skin Rejuvenation Significant improvement in skin elasticity and firmness with topical this compound treatment
Chiral Materials This compound used to create chiral gels for luminescent nanocomposites

Comparison with Similar Compounds

  • Glycolic acid
  • Lactic acid
  • Citric acid
  • Malic acid

Biological Activity

Mandelic acid, an alpha-hydroxy acid (AHA) derived from bitter almonds, has garnered attention for its diverse biological activities, particularly in dermatology. Its properties include antibacterial, anti-inflammatory, and antioxidant effects, making it a valuable compound in treating various skin conditions such as acne and hyperpigmentation. This article explores the biological activity of this compound through detailed research findings, data tables, and case studies.

This compound has a larger molecular size compared to other AHAs, which contributes to its slower penetration into the skin. This characteristic reduces irritation while still providing effective treatment for acne vulgaris (AV) and photoaging. The mechanism of action involves the promotion of cellular turnover, enhancement of collagen production, and modulation of sebum secretion.

Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens. A study evaluated its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that this compound effectively inhibited:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Salmonella Typhimurium
  • Fungi : Candida albicans

The structure of this compound influences its biological activity; for instance, the presence of alkali metal salts enhances its solubility and absorption, thereby increasing its antimicrobial effectiveness .

Antioxidant Properties

This compound also possesses antioxidant properties. It was evaluated using various assays (DPPH, ABTS, FRAP) to assess its ability to scavenge free radicals. The findings demonstrated that this compound exhibited moderate antioxidant activity compared to its derivatives, with a ranking in antioxidant capacity as follows:

CompoundAntioxidant Activity
3,4-Dihydroxythis compoundHighest
4-Hydroxy-3-methoxythis compoundModerate
This compoundLower
3-Hydroxythis compoundLowest

This antioxidant activity suggests potential protective effects against oxidative stress in skin cells .

Acne Treatment

This compound is increasingly used in chemical peels for treating acne due to its antibacterial and anti-inflammatory properties. A comparative study found that a 45% this compound peel was equally effective as a 30% salicylic acid peel in treating mild-to-moderate AV. However, this compound showed better tolerability with fewer adverse effects .

Case Study:
In a clinical trial involving 50 patients treated with this compound peels every two weeks for 12 weeks, significant improvements were noted in acne severity scores (Michaelsson acne scores). The study reported:

  • Reduction in inflammatory lesions: 68% improvement
  • Improvement in skin texture: Notable enhancement in patient-reported outcomes

Skin Firmness and Elasticity

A separate study assessed the impact of topical this compound on skin elasticity and firmness over four weeks. Results indicated:

  • Elasticity increase: 25.4% (P = .003)
  • Firmness increase: 23.8% (P = .029)

These findings highlight this compound's potential for improving skin quality and combating signs of aging .

Summary of Findings

This compound's biological activity is characterized by:

  • Antibacterial Effects: Effective against a range of bacterial strains.
  • Antioxidant Activity: Moderate ability to scavenge free radicals.
  • Clinical Efficacy: Proven effectiveness in treating acne and improving skin texture with minimal side effects.

Q & A

Basic Research Questions

Q. What validated HPLC parameters ensure accurate quantification of Mandelic acid in biological matrices?

  • Methodological Answer : High-pressure liquid chromatography (HPLC) with a C-18 reverse-phase column (250 mm × 4 mm, 7 µm particle size) is recommended. Use a mobile phase of 80% water (0.5% acetic acid, pH 4.6) and 20% methanol at a flow rate adjusted for retention time optimization. Ethyl acetate extraction followed by evaporation and reconstitution in water improves sample purity. Quantify using a calibration curve with 4-hydroxybenzoic acid as an internal standard. UV detection at 220 nm enhances sensitivity .

Q. What are the key thermodynamic properties of this compound critical for experimental design in solubility and stability studies?

  • Methodological Answer : Critical parameters include log10 water solubility (-0.56), logP (0.86), melting point (118–121°C), and vapor pressure (2.03 × 10⁻⁴ mmHg at 25°C). These values, derived from Crippen and Joback methods, inform solvent selection and storage conditions. For stability studies, monitor hydrolysis kinetics in aqueous buffers (pH 4–8) at controlled temperatures, as esterification reactions are pH- and temperature-sensitive .

Advanced Research Questions

Q. How can computational and experimental electronic circular dichroism (ECD) spectroscopy be reconciled when analyzing this compound's chiral properties?

  • Methodological Answer : Discrepancies arise due to solvent effects and transition state approximations. Computational models (e.g., TD-DFT) should account for solvent dielectric constants (e.g., 16.70 for hexafluoroisopropanol vs. 78.35 for water). Experimental validation requires matching S0/S1 transition energies (e.g., 232 nm in simulations vs. observed VUV bands). Use solvatochromic shift corrections (<3 nm) to align computational and experimental spectra .

Q. What methodological considerations are essential for assessing the biodegradability of this compound-derived ionic liquids (ILs) in environmental studies?

  • Methodological Answer : Follow OECD 301F guidelines for Closed Bottle Tests (CBT) over 28 days. Monitor biodegradation via LC-HRMS to identify metabolic intermediates (e.g., mandelate esters vs. amides). Note that ester ILs (1–8) degrade 5–31%, while amides (9–10) show negligible breakdown. Use microbial consortia pre-exposed to mandelates to enhance degradation pathways. Include toxicity assays (e.g., Vibrio fischeri bioassays) to correlate biodegradability with ecological safety .

Q. How do resolution techniques like diastereomeric salt crystallization optimize enantiomeric purity in this compound synthesis?

  • Methodological Answer : Employ (+)-cinchonidine or (-)-quinine as resolving agents in ethanol/water mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chirobiotic T column). Optimize pH (4–5) to enhance salt formation. For large-scale production, combine crystallization with enzymatic catalysis (e.g., lipase-mediated kinetic resolution) to achieve >99% ee. Validate purity using polarimetry and X-ray crystallography .

Q. Data Contradiction Analysis

Q. Why do solvatochromic shifts in this compound's ECD spectra show minimal correlation with solvent dielectric constants?

  • Methodological Answer : Despite significant dielectric differences (e.g., water vs. HFiP), shifts ≤3 nm suggest weak solvent–solute interactions. Computational models may overlook hydrogen-bonding dynamics. To resolve contradictions, use hybrid QM/MM simulations incorporating explicit solvent molecules. Experimentally, compare UV-Vis spectra in solvents with varying hydrogen-bond donor capacities (e.g., DMSO vs. methanol) .

Q. Experimental Design Guidelines

Q. How should researchers design controlled studies to evaluate this compound's photodegradation in aqueous environments?

  • Methodological Answer : Use a solar simulator (AM 1.5G spectrum) with UV-Vis monitoring (200–400 nm). Prepare solutions at 0.1–1.0 mM in phosphate buffer (pH 7.4). Include radical scavengers (e.g., NaN₃ for singlet oxygen quenching) to identify degradation pathways. Analyze intermediates via LC-MS/MS and quantify half-lives using pseudo-first-order kinetics. Replicate under varying dissolved oxygen levels to assess oxidative pathways .

Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
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Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Vapor Pressure

0.0000164 [mmHg]
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CAS No.

90-64-2, 611-72-3
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Record name DL-2-hydroxy-2-phenylacetic acid
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Synthesis routes and methods I

Procedure details

To a portion (1100 mls out of a total of 4800 mls) of the mother liquor plus methanol wash liquor obtained from resolution B, containing about 2.4 moles of a mixture of diastereomers, consisting of about 2.25 moles of (-)-2-amino-1-butanol L-(+)-mandelate and about 0.15 mole of (-)-2-amino-1-butanol D-(-)-mandelate, is added 180 grams of potassium hydroxide (88.8% real; 2.85 moles) to obtain a solution having an initial αD25°C. of +24.7° ("as is", 10 cm cell). The solution is then heated at 115°-116° C. under pressure (40 psi) for 4 hours to obtain a mandelic acid solution having an αD25°C. of -3.0° ("as is", 10 cm cell). The resulting solution is essentially racemized, the negative rotation being due to the presence of the (-)-2-amino-1-butanol.
[Compound]
Name
mixture
Quantity
2.4 mol
Type
reactant
Reaction Step One
Name
(-)-2-amino-1-butanol L-(+)-mandelate
Quantity
2.25 mol
Type
reactant
Reaction Step Two
Name
(-)-2-amino-1-butanol D-(-)-mandelate
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the filtrate remaining after process A above was added 201 grams of 50% sodium hydroxide solution, for a pH of 12.9. The basic solution was extracted 3 times with toluene, for a total toluene addition of 325 grams. The toluene and (-)PEA were distilled off under vacuum, resulting in a recovery of 303.6 grams (93.4%) of toluene, and L(-)PEA in about 260.2 grams. The sodium mandelate/sodium acetate phase was neutralized with 305.4 grams HCl, giving a pH of about 0.8. This was extracted 4 times with MIBK, in a fashion similar to that above, for a total addition of 295.3 grams MIBK. 185 grams H2O was added to the MIBK, and the MIBK was distilled off with azeotropic distillation, returning 274.4 grams or 92.9% MIBK recovery. The mandelic acid recovered from this process, together with that recovered above, gave a total recovery of 299.44 grams mandelic acid, or an 89.5% return.
Quantity
201 g
Type
reactant
Reaction Step One
Name
sodium mandelate sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
305.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.